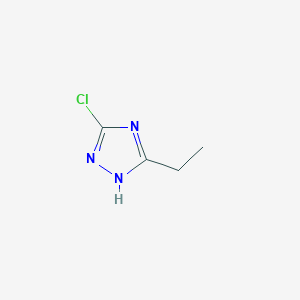

3-chloro-5-ethyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-ethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBDSCDHVGFJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39908-97-9 | |

| Record name | 3-chloro-5-ethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-chloro-5-ethyl-1H-1,2,4-triazole

A Senior Application Scientist's Guide to Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 3-chloro-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact tautomer is not prominently listed in major public chemical databases, this document outlines its structural properties, a proposed, robust synthetic pathway from common starting materials, and its potential as a versatile synthetic intermediate. We will delve into the underlying chemical principles for its synthesis and reactivity, provide detailed experimental protocols, and discuss appropriate safety and handling measures. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize substituted chloro-triazoles as key building blocks in the synthesis of novel bioactive molecules.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The presence of a chlorine atom at the 3-position renders the molecule an excellent electrophilic partner for nucleophilic substitution reactions, making it a valuable building block for creating diverse molecular libraries.

Due to its likely status as a synthetic intermediate rather than a bulk commercial chemical, empirical data is scarce. The properties below are calculated or estimated based on the compound's structure and data from closely related analogues like 3-chloro-1,2,4-triazole.[3][4]

| Property | Value | Rationale / Source |

| Chemical Structure | (See Figure 1 below) | |

| Molecular Formula | C₄H₆ClN₃ | Calculated from structure |

| Molecular Weight | 131.56 g/mol | Calculated from formula |

| CAS Number | Not readily available in public databases | A specific CAS number for this tautomer is not indexed. |

| Appearance (Predicted) | White to off-white crystalline solid | Based on analogues like 3-chloro-1,2,4-triazole.[3] |

| Tautomerism | Exists in tautomeric forms (1H, 2H, 4H) | A known property of N-unsubstituted triazoles.[4][5] |

| Solubility (Predicted) | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General property of functionalized triazoles. |

| pKa (Predicted) | ~8-10 for the N-H proton | Based on the pKa of 1,2,4-triazole (~10.26).[1][4] |

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Proposed Synthetic Pathway and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves a two-step process starting from readily available commercial reagents. The strategy is to first construct the ethyl-substituted aminotriazole core and then convert the amino group to a chloro group via a Sandmeyer-type reaction.

Step 1: Synthesis of 3-Amino-5-ethyl-1,2,4-triazole

The formation of the 1,2,4-triazole ring can be efficiently achieved through the condensation of a carboxylic acid with aminoguanidine.[6] This method is robust, high-yielding, and can be accelerated using microwave irradiation, which significantly reduces reaction times compared to conventional heating.

-

Causality: Propanoic acid is chosen as the source for the C5-ethyl group. Aminoguanidine provides the N-N-C-N backbone required for the triazole ring and the C3-amino group. An acid catalyst (like HCl) is used to protonate the carbonyl oxygen of propanoic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by aminoguanidine. The subsequent intramolecular cyclization and dehydration are also acid-catalyzed, leading to the stable aromatic triazole ring.

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

The conversion of the 3-amino group to a 3-chloro group is a classic transformation in heterocyclic chemistry. The process involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt. This intermediate is then decomposed in the presence of a copper(I) chloride catalyst to yield the final chlorinated product.

-

Causality: The triazole-diazonium salt is a highly reactive intermediate with an excellent leaving group (N₂ gas). Copper(I) chloride acts as a catalyst, facilitating a single-electron transfer (SET) mechanism to displace the diazonium group and install the chloride ion onto the triazole ring. This method is preferred for its high efficiency and reliability in converting aromatic amines to chlorides.

Below is a diagram illustrating the complete synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Microwave-Assisted Synthesis of 3-Amino-5-ethyl-1,2,4-triazole (4a)[6]

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine bicarbonate (1.36 g, 10 mmol), propanoic acid (0.81 mL, 11 mmol), and concentrated hydrochloric acid (1 mL).

-

Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and hold for 30 minutes with stirring.

-

Expert Insight: Microwave heating provides rapid and uniform energy transfer, drastically reducing the time required for the condensation and cyclization compared to conventional refluxing.

-

-

Work-up and Isolation: After cooling to room temperature, carefully unseal the vial. Dilute the reaction mixture with 20 mL of water. Adjust the pH to ~8-9 using a 2M sodium hydroxide solution, which will cause the product to precipitate.

-

Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. The resulting white solid is typically of high purity. A yield of ~86% can be expected.[6]

Protocol 3.2: Synthesis of this compound

-

Diazotization: In a 100 mL three-neck flask equipped with a magnetic stir bar and a thermometer, suspend 3-amino-5-ethyl-1,2,4-triazole (1.12 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL). Cool the slurry to 0-5°C in an ice-salt bath.

-

Nitrite Addition: While maintaining the temperature below 5°C, add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water dropwise over 20 minutes. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

-

Trustworthiness: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt. The slow, dropwise addition of sodium nitrite prevents dangerous temperature spikes and the release of toxic nitrogen oxides.

-

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (8 mL). Cool this solution to 0-5°C. Add the cold diazonium salt solution to the CuCl solution slowly, ensuring the temperature does not exceed 10°C.

-

Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Vigorous nitrogen evolution will be observed. Heat the mixture to 60°C for 30 minutes to ensure the reaction goes to completion.

-

Extraction and Purification: Cool the reaction mixture and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reactivity and Applications in Drug Discovery

The primary value of this compound lies in the reactivity of its C-Cl bond. The carbon atom at the 3-position is electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine atom.[4] This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the facile introduction of a wide variety of functional groups, making it an ideal scaffold for generating compound libraries for high-throughput screening.

-

Amination: Reaction with primary or secondary amines (e.g., anilines, piperidines) typically proceeds in the presence of a base (like K₂CO₃ or DIPEA) in a polar aprotic solvent (like DMF or NMP) at elevated temperatures to yield 3-amino-substituted triazoles.

-

Thiolation: Reaction with thiols in the presence of a base provides 3-thioether-substituted triazoles.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols under basic conditions (e.g., using NaH) yields 3-ether derivatives.

-

Cross-Coupling Reactions: While less common than SNAr, the C-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding its synthetic utility.

The diagram below illustrates the role of this compound as a central hub for diversification.

Caption: Synthetic utility of this compound as a scaffold.

Safety, Handling, and Storage

All chemical manipulations should be conducted by trained personnel in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene), must be worn.[7]

-

Handling:

-

Storage:

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[9]

References

- Vertex AI Search. (n.d.). 3-Chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole.

- TCI Chemicals. (n.d.). 3-Chloro-1,2,4-triazole | 6818-99-1.

- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

- Echemi. (n.d.). Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate.

- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.

- Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.

- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.

- Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole.

- Columbus Chemical Industries, Inc. (n.d.). 1,2,4-Triazole SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.

- MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.

- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

- BLD Pharm. (n.d.). 1H-1,2,4-Triazole | 288-88-0.

- PubChem. (n.d.). 3-Chloro-4-ethyl-5-propyl-1,2,4-triazole.

- NIH. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

- US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. 288-88-0|1H-1,2,4-Triazole|BLD Pharm [bldpharm.com]

- 3. 3-Chloro-1,2,4-triazole | 6818-99-1 | TCI AMERICA [tcichemicals.com]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. ijsr.net [ijsr.net]

- 6. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 8. columbuschemical.com [columbuschemical.com]

- 9. carlroth.com [carlroth.com]

- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-chloro-5-ethyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-5-ethyl-1H-1,2,4-triazole is a halogenated heterocyclic compound belonging to the 1,2,4-triazole family. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antifungal, antiviral, and anticancer properties.[1][2] The presence of a chlorine atom at the 3-position and an ethyl group at the 5-position of the triazole ring provides a unique combination of electronic and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic agents.[3] The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the triazole core.[4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, based on available data for closely related compounds and general principles of triazole chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will offer valuable insights for researchers working with this and similar chemical entities.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, substituted with a chlorine atom and an ethyl group.

Tautomerism

An important characteristic of N-unsubstituted 1,2,4-triazoles is the phenomenon of prototropic tautomerism, where the hydrogen atom on the nitrogen can migrate between the different nitrogen atoms of the ring. For this compound, two primary tautomeric forms are expected to exist in equilibrium: the 1H- and 4H-tautomers.[5][6] The relative stability of these tautomers is influenced by the electronic effects of the substituents. Theoretical and physical studies on similar 3-chloro-1,2,4-triazoles suggest that the 1H-tautomer is generally more stable.[5]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Basis for Inference |

| Molecular Formula | C₄H₆ClN₃ | PubChem |

| Molecular Weight | 131.57 g/mol | PubChem |

| Melting Point | Likely a solid at room temperature. The melting point of 3-ethyl-1H-1,2,4-triazole is 61-62 °C.[7] The chloro-substitution may alter this. | [7] |

| Boiling Point | Expected to be relatively high due to the polar triazole ring. The boiling point of 3-ethyl-1H-1,2,4-triazole is 235.3 °C at 760 mmHg.[7] | [7] |

| Solubility | Expected to be soluble in polar organic solvents. 1,2,4-triazoles are generally soluble in water and alcohols.[8] | [8] |

| pKa | The 1,2,4-triazole ring is weakly basic. The pKa of the protonated form of 1,2,4-triazole is 2.45, and the pKa for deprotonation of the neutral molecule is 10.26.[9] Substituent effects will influence these values. | [9] |

| LogP | A predicted XlogP3 value is 1.8, suggesting moderate lipophilicity. | PubChem |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the triazole ring and the presence of the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the triazole ring facilitates the attack of nucleophiles at this position.[10] This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates, providing access to a diverse library of substituted triazoles. The reaction typically proceeds via a Meisenheimer intermediate.[10]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Reactions at the Ring Nitrogens

The nitrogen atoms of the triazole ring are nucleophilic and can undergo reactions with electrophiles, such as alkylation and acylation. The regioselectivity of these reactions can be influenced by the tautomeric form and the reaction conditions.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a signal for the N-H proton, the chemical shift of which will depend on the solvent and concentration. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. For 3-ethyl-1H-1,2,4-triazole, the ethyl protons appear at approximately 1.37 ppm (triplet) and 2.88 ppm (quartet) in CDCl₃.[7]

-

¹³C NMR: Signals for the two carbon atoms of the triazole ring are expected in the aromatic region. The ethyl group will show two signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of a 1,2,4-triazole derivative would typically show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1400 cm⁻¹), and N=N stretching (around 1570-1550 cm⁻¹).[5]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments relevant to the characterization of this compound.

Protocol 1: Synthesis of Substituted 1,2,4-Triazoles

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted-1,2,4-triazoles, which can be adapted for the synthesis of the title compound.

Methodology:

-

Reaction Setup: A mixture of a suitable carboxylic acid hydrazide and an imidic ester is refluxed in an appropriate solvent (e.g., ethanol).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed by NMR, IR, and mass spectrometry.[11]

Caption: General workflow for the synthesis of substituted 1,2,4-triazoles.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of compounds with potential therapeutic applications. The ability to functionalize the triazole ring via nucleophilic substitution of the chloro group allows for the creation of a diverse range of derivatives that can be screened for various biological activities.[1] The ethyl group can contribute to the lipophilicity of the molecule, which is an important parameter for drug absorption and distribution.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals. While specific experimental data for this molecule is sparse, its physical and chemical properties can be reasonably inferred from the extensive knowledge base on related 1,2,4-triazole derivatives. Its reactivity, particularly the susceptibility of the chloro group to nucleophilic substitution, makes it a versatile intermediate for the synthesis of a wide array of functionalized molecules. Further experimental investigation into the precise physicochemical and pharmacological properties of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

3-Chloro-1-ethyl-5-methoxy-1H-1,2,4-triazole. Labscent. Available at: [Link]

-

First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available at: [Link]

-

Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Arkivoc. Available at: [Link]

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]

-

4-[(5-Chloro-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate. Available at: [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). Available at: [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health (NIH). Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (NIH). Available at: [Link]

-

1,2,4-Triazole. Wikipedia. Available at: [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]

-

Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate. Available at: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). Available at: [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. National Institutes of Health (NIH). Available at: [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. Available at: [Link]

-

1,2,3-Triazole. Wikipedia. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. BJOC - Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides [beilstein-journals.org]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-chloro-5-ethyl-1H-1,2,4-triazole

Preamble: The Imperative of Unambiguous Structural Verification

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The precise substitution pattern on the triazole ring dictates the molecule's physicochemical properties, biological activity, and safety profile. Consequently, the unambiguous structural elucidation of any novel triazole derivative is not merely an academic exercise but a critical prerequisite for its advancement in any research or development pipeline.

This guide provides a comprehensive, multi-technique workflow for the definitive structure determination of 3-chloro-5-ethyl-1H-1,2,4-triazole . Moving beyond a simple listing of procedures, we will explore the causality behind our analytical choices, demonstrating a self-validating system where each piece of data corroborates the others, culminating in a high-confidence structural assignment. We will address the potential for tautomerism inherent to the 1,2,4-triazole ring system and demonstrate how a synergistic application of modern analytical techniques resolves this ambiguity.[3]

The Analytical Challenge: Tautomerism in Substituted 1,2,4-Triazoles

The target molecule, 3-chloro-5-ethyl-1,2,4-triazole, can theoretically exist in different tautomeric forms. The most probable are the 1H- and 4H-tautomers. Physical and theoretical studies on similar substituted 1,2,4-triazoles have indicated that the 1H-tautomer is generally more stable.[3] Our analytical workflow is designed to definitively identify the predominant tautomer present.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

A robust structural assignment relies on the convergence of data from multiple, independent analytical techniques. Our approach is hierarchical, beginning with foundational mass and compositional analysis, proceeding to detailed connectivity mapping, and culminating in definitive spatial arrangement.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Elemental Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the logical first step. It provides the most crucial initial piece of data: the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For a halogenated compound, the isotopic pattern is a key diagnostic feature.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Analysis Parameters:

-

Capillary Voltage: 4000 V

-

Fragmentor Voltage: 100 V (to minimize in-source fragmentation)

-

Scan Range: m/z 50–500

-

Reference Mass: Infuse a known reference compound (e.g., purine) for continuous mass calibration to ensure high accuracy.

-

Data Interpretation & Validation

The primary objective is to confirm the elemental formula C₄H₆ClN₃ .

-

Accurate Mass: The calculated exact mass for the neutral molecule [M] is 131.0249. The expected protonated molecule [M+H]⁺ would be 132.0327 . The high resolution of the TOF analyzer allows for mass measurement with an accuracy of <5 ppm, which is essential to distinguish this formula from other possibilities.

-

Isotopic Pattern: The presence of a single chlorine atom imparts a highly characteristic isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the molecular ion cluster, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.[4] The observation of this pattern is definitive proof of the presence of one chlorine atom.

| Ion | Calculated m/z ([M+H]⁺) | Observed m/z (Expected) | Relative Intensity |

| [C₄H₇³⁵ClN₃]⁺ | 132.0327 | 132.032 (± 5 ppm) | ~100% |

| [C₄H₇³⁷ClN₃]⁺ | 134.0297 | 134.030 (± 5 ppm) | ~32% |

-

Fragmentation Analysis: While the primary goal is molecular formula confirmation, tandem MS (MS/MS) experiments can provide structural clues. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation pathways for 1,2,4-triazoles can be observed.[5]

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3-chloro-5-ethyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 3-chloro-5-ethyl-1H-1,2,4-triazole. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing data from structurally related compounds, namely 3-chloro-1H-1,2,4-triazole and 3-ethyl-1H-1,2,4-triazole, we present an informed forecast of the spectral characteristics of the title compound. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in synthetic and medicinal chemistry applications.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The strategic placement of various substituents on the triazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological profiles. The compound of interest, this compound, is a disubstituted triazole with potential applications in drug discovery and materials science.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality assessment of any novel chemical entity. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the analysis of empirical data from analogous compounds and the fundamental principles of spectroscopic interpretation.

Molecular Structure and Tautomerism

The structure of this compound is presented below. It is important to consider the potential for tautomerism in 1,2,4-triazoles. The proton on the nitrogen can potentially reside on N1, N2, or N4. Theoretical and physical studies on similar 3-substituted-1H-1,2,4-triazoles suggest that the 1H-tautomer is generally the most stable form. This guide will focus on the spectroscopic characteristics of the 1H-tautomer.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the N-H proton of the triazole ring. The chemical shifts are predicted based on the known data for 3-ethyl-1H-1,2,4-triazole and the anticipated electronic effects of the chlorine atom.

Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. The spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 |

| CH₂ (ethyl) | 2.7 - 2.9 | Quartet (q) | ~7.5 |

| N-H (triazole) | 13.0 - 15.0 | Broad Singlet (br s) | - |

Causality Behind Predictions:

-

The ethyl group protons are expected to show a characteristic triplet-quartet pattern. The chemical shifts are estimated based on the data for 3-ethyl-1H-1,2,4-triazole, where the CH₃ appears at approximately 1.37 ppm and the CH₂ at 2.88 ppm. The electron-withdrawing effect of the adjacent chloro-substituted triazole ring will likely cause a slight downfield shift compared to a simple alkyl-substituted triazole.

-

The N-H proton of the triazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. In similar triazole systems, this proton often appears as a broad singlet at a high chemical shift, typically above 13 ppm, especially in a non-polar solvent like CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are particularly sensitive to the nature of the substituents.

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be recorded on the same instrument as the ¹H NMR, typically at a frequency of 100 MHz or higher, using a proton-decoupled pulse sequence.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 10 - 15 |

| CH₂ (ethyl) | 20 - 25 |

| C3 (C-Cl) | 145 - 155 |

| C5 (C-ethyl) | 155 - 165 |

Causality Behind Predictions:

-

The ethyl group carbons are predicted to be in the aliphatic region.

-

The triazole ring carbons (C3 and C5) are expected to be significantly downfield due to their presence in an aromatic heterocyclic system and the deshielding effect of the nitrogen atoms. The carbon atom attached to the chlorine (C3) is anticipated to be in a similar range to that of other chloro-substituted heteroaromatics. The carbon attached to the ethyl group (C5) will also be in the aromatic region. The precise chemical shifts are difficult to predict without direct empirical data for closely related structures, but these ranges are based on general trends for substituted triazoles.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Experimental Protocol (Predicted): The IR spectrum could be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (triazole ring) | 1550 - 1650 | Medium to Strong |

| N-N Stretch (triazole ring) | 1400 - 1500 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Causality Behind Predictions:

-

A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in hydrogen-bonded systems like triazoles.

-

The aliphatic C-H stretching vibrations of the ethyl group will appear in their typical region.

-

The C=N and N-N stretching vibrations of the triazole ring are expected in the fingerprint region and are diagnostic for the heterocyclic core.

-

A strong absorption band in the lower frequency region is anticipated for the C-Cl stretching vibration .

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol (Predicted): The mass spectrum could be obtained using either electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of C₄H₆ClN₃ is 131.56 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 131 and an M+2 peak at m/z 133 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (•C₂H₅, 29 Da) to give a fragment at m/z 102.

-

Loss of a chlorine radical (•Cl, 35/37 Da) to give a fragment at m/z 96.

-

Cleavage of the triazole ring, potentially leading to the loss of N₂ (28 Da) or HCN (27 Da) from various fragment ions.

-

Caption: Predicted major fragmentation pathways for this compound.

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology (Proposed):

-

Preparation of Ethyl Chloroimidate: This can be prepared from the corresponding nitrile (chloroacetonitrile) via the Pinner reaction by treating it with ethanol in the presence of anhydrous hydrogen chloride.

-

Reaction with Propionyl Hydrazide: The prepared ethyl chloroimidate is then reacted with propionyl hydrazide in a suitable solvent, such as ethanol or dioxane.

-

Cyclization: The resulting intermediate, an N-acyl-amidine derivative, is then heated, often in the presence of a mild base, to induce cyclodehydration and form the 1,2,4-triazole ring.

-

Purification: The final product would be purified by standard techniques such as recrystallization or column chromatography.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with a plausible synthetic route, offer a valuable resource for researchers working with this and related compounds. While these predictions are based on sound scientific principles and data from analogous molecules, it is crucial that they are validated by empirical data once the compound is synthesized and isolated. This guide serves as a foundational document to aid in the future experimental characterization of this compound.

References

- Vanek, T.; Velkova, V.; Gut, J. Coll. Czech. Chem. Comm. 1985, 49, 2492.

-

SpectraBase. 3-chloro-1H-1,2,4-triazole. [Link] (Provides access to ¹H NMR and IR spectra of 3-chloro-1H-1,2,4-triazole).

-

A review on the chemistry of 1,2,4-triazoles. [Link] (General review on the properties of triazoles).

-

NIST WebBook. 1H-1,2,4-Triazole, 3-chloro-. [Link] (Provides mass spectrometry data for 3-chloro-1H-1,2,4-triazole).

-

PubChem. 3-Ethyl-1,2,4(1H)-triazole. [Link] (Provides general information and some data for 3-ethyl-1H-1,2,4-triazole).

- Xia, Y., et al. A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazole from amide and nitrile by cascade addition oxidation cyclization. Org. Biomol. Chem., 2019, 17, 8634-8638. (Describes a general synthesis method for 3,5-disubstituted-1,2,4-triazoles).

synthesis of 3-chloro-5-ethyl-1H-1,2,4-triazole starting materials

An In-depth Technical Guide to the Synthesis of 3-chloro-5-ethyl-1H-1,2,4-triazole: A Focus on Starting Materials and Core Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical development. As senior application scientists, our focus extends beyond mere procedural documentation; we aim to deliver a narrative grounded in mechanistic understanding and practical, field-proven insights. This document elucidates the strategic selection of starting materials, details the synthesis of the crucial intermediate, 5-ethyl-1H-1,2,4-triazol-3-ol, and provides a robust protocol for its subsequent chlorination. Each step is rationalized to provide researchers and development professionals with the expertise needed to approach this synthesis with confidence and efficiency.

Part 1: Retrosynthetic Analysis and Core Strategy

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established field in organic chemistry, with numerous methodologies available.[1][2][3] Our primary strategy for obtaining this compound involves a two-stage process: the initial construction of a stable triazole core bearing the required ethyl substituent, followed by a targeted chlorination at the 3-position. This approach is advantageous as it builds the heterocyclic scaffold first and functionalizes it in a subsequent, high-yielding step.

The key disconnection in our retrosynthetic analysis occurs at the C-Cl bond, identifying the hydroxyl-substituted triazole, 5-ethyl-1H-1,2,4-triazol-3-ol (or its tautomer, 5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one), as the pivotal intermediate. This intermediate can be constructed from simple, commercially available acyclic precursors.

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthesis of the Key Intermediate: 5-ethyl-1H-1,2,4-triazol-3-ol

The construction of the 5-ethyl-1,2,4-triazole core is the most critical phase, defining the architecture of the final product. The most reliable and scalable method involves the cyclization of an N-acyl aminoguanidine derivative, which can be formed from a carboxylic acid or its corresponding hydrazide.[4]

Core Starting Materials

-

Propionic Acid/Ethyl Propionate: This reagent serves as the source of the C5 carbon and the pendant ethyl group. Ethyl propionate is often preferred for generating the hydrazide due to its higher reactivity and cleaner reaction profile compared to the free acid.

-

Hydrazine Hydrate (N₂H₄·H₂O): A powerful nucleophile used to convert the ester (ethyl propionate) into the corresponding acylhydrazide (propionyl hydrazide).

-

Semicarbazide Hydrochloride or Thiosemicarbazide: These reagents provide the remaining N-C-N fragment required to complete the triazole ring. Thiosemicarbazide is a common precursor for synthesizing 1,2,4-triazole-3-thiones, which can be valuable intermediates.[5][6] The use of semicarbazide leads to the desired triazol-ol.

Experimental Workflow: From Starting Materials to Triazole Core

The synthesis is a two-step, one-pot process in many laboratory settings, but for clarity and control, we present it as two distinct stages: formation of the acylhydrazide and the subsequent cyclocondensation.

Caption: Stepwise workflow for the synthesis of the key triazol-ol intermediate.

Protocol 1: Synthesis of Propionyl Hydrazide

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl propionate (1.0 eq) and ethanol (3 mL per gram of ester).

-

Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution at room temperature. The addition is mildly exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. The product, propionyl hydrazide, will often precipitate as a white solid. If not, reduce the solvent volume under reduced pressure until precipitation begins.

-

Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-ol

-

Setup: In a round-bottom flask, suspend propionyl hydrazide (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as n-butanol or ethylene glycol.

-

Reaction: Heat the mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 8-12 hours. During this time, the intermediate N-propionylsemicarbazide forms and subsequently cyclizes with the elimination of water and ammonia. The use of a basic medium (e.g., sodium carbonate) can facilitate the cyclization.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If necessary, add water to precipitate the product fully.

-

Purification: Collect the crude solid by filtration. Recrystallize from a suitable solvent system, such as ethanol/water, to yield pure 5-ethyl-1H-1,2,4-triazol-3-ol as a white crystalline solid. Characterization data for a similar compound, 3-amino-5-ethyl-1,2,4-triazole, confirms the stability and accessibility of the 5-ethyl triazole core.[4]

Part 3: Chlorination of the Triazole Core

The conversion of the 3-hydroxy group to a 3-chloro group is a critical functional group transformation. The triazol-ol exists in tautomeric equilibrium with its keto form, 5-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This cyclic amide-like structure is susceptible to reaction with strong chlorinating agents.

Choice of Chlorinating Agent

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is highly effective, and the excess reagent can often serve as the reaction solvent, simplifying the experimental setup. Thionyl chloride (SOCl₂) can also be used, but POCl₃ typically gives cleaner conversions for this class of heterocycles.

Protocol 3: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 5-ethyl-1H-1,2,4-triazol-3-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). The reaction is highly exothermic and releases HCl gas; perform this step in a well-ventilated fume hood.

-

Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine (0.1 eq), can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice. This step is extremely exothermic and will generate large volumes of HCl gas. Ensure adequate cooling and ventilation.

-

Neutralization & Extraction: Once the excess POCl₃ has been quenched, neutralize the acidic aqueous solution to a pH of 7-8 using a saturated solution of sodium bicarbonate or sodium hydroxide. The product will typically precipitate as a solid or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent such as hexane/ethyl acetate or by column chromatography on silica gel.

Data Summary: Chlorination Reaction

| Parameter | Condition | Rationale |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Highly effective for converting cyclic amides to chloro-derivatives. Acts as both reagent and solvent. |

| Stoichiometry | 5-10 eq. POCl₃ | Ensures complete reaction and provides a fluid reaction medium. |

| Temperature | 100-110 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier for the reaction. |

| Reaction Time | 3-5 hours | Typical duration for complete conversion, should be confirmed by TLC monitoring. |

| Typical Yield | 75-90% | This transformation is generally efficient and high-yielding. |

Conclusion

The synthesis of this compound is a robust and reproducible process hinged upon the logical construction of the 5-ethyl-1H-1,2,4-triazol-3-ol intermediate from simple starting materials like ethyl propionate and semicarbazide. The subsequent chlorination with phosphorus oxychloride is a standard and efficient transformation. By understanding the causality behind each procedural step—from the choice of solvent to the method of work-up—researchers can confidently scale and adapt this synthesis for applications in drug discovery and material science.

References

- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- ResearchGate. (n.d.). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles.

- Sigma-Aldrich. (n.d.). Propionitrile for synthesis 107-12-0.

- ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole.

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

- ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.

- NIH. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unlocking Synthetic Diversity: A Guide to the Reactivity of the Chloro Group in 3-Chloro-5-ethyl-1H-1,2,4-triazole

An In-depth Technical Guide

Executive Summary

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its unique physicochemical properties and ability to engage in critical biological interactions.[1][2][3] The functionalization of this scaffold is paramount for the exploration of new chemical space and the development of novel therapeutics. This guide focuses on a key synthetic intermediate, 3-chloro-5-ethyl-1H-1,2,4-triazole , providing an in-depth analysis of the reactivity of its C-3 chloro substituent. We will dissect the underlying electronic and steric factors that govern its behavior, present detailed mechanistic pathways, and offer field-proven experimental protocols for its conversion into diverse derivatives. This document is designed to serve as a practical and authoritative resource for scientists leveraging this versatile building block in their research and development endeavors.

Chapter 1: The Physicochemical Landscape of the 1,2,4-Triazole Core

A foundational understanding of the 1,2,4-triazole ring system is essential to rationalize the reactivity of its halogenated derivatives. The interplay of aromaticity, electron distribution, and tautomerism dictates the chemical behavior of the entire molecule.

Aromaticity and Electronic Deficency

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[4] All atoms in the ring are sp² hybridized, and the delocalization of 6π electrons confers aromatic stability.[4] However, the high electronegativity of the three nitrogen atoms results in a significant polarization of the ring's electron density. Consequently, the carbon atoms at positions C-3 and C-5 are markedly π-deficient.[4][5] This inherent electron deficiency is the primary driver for the ring's susceptibility to nucleophilic attack, a feature that is central to the reactivity of this compound.

Tautomerism and Acidity

N-unsubstituted 1,2,4-triazoles exist as a dynamic equilibrium of two tautomeric forms: the 1H- and 4H-isomers.[4] For substituted triazoles like the subject of this guide, tautomerism remains a critical consideration. The chloro-substituted ring can exist in three potential forms. Based on physical and theoretical studies of related halo-triazoles, the stability order is generally 1H > 5-chloro-1H > 4H.[6] Therefore, the 1H-tautomer is the predominant species.

The N-H proton is acidic, with a pKa value for the parent 1,2,4-triazole of approximately 10.26.[4][5][7] This allows for deprotonation under basic conditions to form the triazolate anion. This anion is a more potent nucleophile itself (reacting through nitrogen) and its formation significantly enhances the electron density of the ring, which can influence substitution reactions. Conversely, the ring is a weak base, with the pKa of the protonated triazolium cation being around 2.2-2.5.[4][7]

Chapter 2: Synthesis of this compound

The availability of the starting material is a prerequisite for its use as a synthetic building block. A common and reliable route to chloro-substituted heterocycles is through a Sandmeyer-type diazotization-chlorination of the corresponding amino precursor.

Recommended Synthetic Pathway

The most logical and field-proven approach begins with the direct condensation of propionic acid and aminoguanidine to form 3-amino-5-ethyl-1,2,4-triazole.[8] This amino-triazole is then subjected to a diazotization reaction using sodium nitrite in an acidic medium, followed by decomposition of the resulting diazonium salt in the presence of a chloride source (e.g., copper(I) chloride) to yield the target molecule.

Detailed Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 3-Amino-5-ethyl-1,2,4-triazole (4a) [8]

-

Reagent Setup: To a sealed microwave reaction vial, add propionic acid (10 mmol), aminoguanidine bicarbonate (10 mmol), and concentrated hydrochloric acid (0.5 mL).

-

Reaction: Seal the vial and heat under microwave irradiation at 150 °C for 30 minutes.

-

Causality: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating. The acid catalyzes the condensation and subsequent cyclization.

-

-

Work-up: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

-

Isolation: The product will precipitate upon neutralization. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the amino-triazole as a white solid. Purity is often sufficient for the next step, but recrystallization from an ethanol/water mixture can be performed if necessary.

Part B: Synthesis of this compound

-

Diazotization: Suspend 3-amino-5-ethyl-1,2,4-triazole (10 mmol) in concentrated hydrochloric acid (20 mL) in a three-neck flask equipped with a mechanical stirrer and thermometer. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 5 mL water) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (12 mmol) in concentrated hydrochloric acid (10 mL). Add the cold diazonium salt solution portion-wise to the CuCl solution at room temperature.

-

Causality: CuCl catalyzes the displacement of the diazonium group (-N₂⁺) with a chloride ion. Vigorous nitrogen gas evolution will be observed.

-

-

Reaction Completion: Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation & Purification: Cool the mixture and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Chapter 3: The Mechanism of Chloro Group Displacement

The primary reaction pathway for the displacement of the chloro group on this electron-deficient heterocycle is Nucleophilic Aromatic Substitution (SNAAr) . This is a two-step addition-elimination mechanism.

The Addition-Elimination Pathway

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-3 position, which bears the chloro leaving group. This attack is perpendicular to the plane of the aromatic ring and forms a new C-Nu bond.

-

Formation of a Meisenheimer-like Intermediate: The aromaticity of the triazole ring is temporarily broken, and a high-energy, anionic intermediate is formed. This species, analogous to a Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring.

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.

Factors Influencing Reactivity

-

Electronic Effects: The powerful electron-withdrawing effect of the ring nitrogens is the single most important factor activating the C-3 position for nucleophilic attack. The ethyl group at C-5 is weakly electron-donating, which slightly deactivates the ring compared to an unsubstituted C-5 position, but this effect is minor compared to the influence of the ring nitrogens.

-

Steric Hindrance: The ethyl group at the adjacent C-5 position creates moderate steric hindrance. Bulky nucleophiles may react more slowly than smaller ones due to steric repulsion during the approach to the C-3 carbon.

-

Base Catalysis: In many cases, the reaction is performed in the presence of a base (e.g., K₂CO₃, NaH).[9] The base can deprotonate the N-H of the triazole, forming the triazolide anion. While this increases the overall electron density of the ring, potentially slowing the initial nucleophilic attack, it is often necessary to deprotonate protic nucleophiles (e.g., alcohols, amines) to generate the more potent anionic nucleophile (e.g., RO⁻, R₂N⁻).

-

Leaving Group Ability: Chloride is an excellent leaving group, facilitating the second step of the SNAAr mechanism.

Comparative Reactivity: C-3 vs. C-5 Position

Studies on 3,5-dihalo-1,2,4-triazoles have shown that the halogen at the C-5 position is significantly more reactive towards nucleophiles than the halogen at the C-3 position.[10] This can be attributed to the electronic influence of the N-1 and N-2 nitrogens, which more effectively stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at C-5. For this compound, this implies that the C-3 chloro group is moderately reactive, but not as labile as a C-5 chloro substituent would be.

Chapter 4: Key Transformations and Protocols

The C-3 chloro group can be displaced by a wide variety of nucleophiles, making it a versatile handle for molecular diversification.

Reaction with O-Nucleophiles

Displacement with alkoxides or phenoxides is a straightforward method to introduce ether linkages, which are common in drug molecules.

Protocol: Synthesis of 3-Methoxy-5-ethyl-1H-1,2,4-triazole

-

Setup: To a solution of sodium methoxide (1.2 equivalents), prepared by adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Causality: Sodium methoxide is a strong nucleophile. The reaction is heated to provide sufficient energy to overcome the activation barrier. Anhydrous conditions prevent reaction with water.

-

-

Work-up: Cool the reaction to room temperature and carefully neutralize with 1M HCl. Remove the methanol under reduced pressure.

-

Isolation: Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography.

Reaction with N-Nucleophiles

This is one of the most common transformations, used to install primary, secondary, or heterocyclic amines.

Protocol: Synthesis of 3-(Benzylamino)-5-ethyl-1H-1,2,4-triazole

-

Setup: In a sealed tube, combine this compound (1.0 eq), benzylamine (2.0 eq), and potassium carbonate (1.5 eq) in DMF (dimethylformamide).

-

Causality: An excess of the amine is used to drive the reaction to completion. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction. DMF is a polar aprotic solvent that effectively solvates the ions and facilitates the SNAAr reaction.

-

-

Reaction: Heat the mixture to 100-120 °C for 6-12 hours. Monitor by TLC.

-

Work-up: Cool the reaction and pour it into ice water. A precipitate will form.

-

Isolation: Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol or purification by column chromatography will yield the pure product.

Reaction with S-Nucleophiles

Thiolates are excellent nucleophiles and react readily to form thioethers.

Protocol: Synthesis of 3-(Phenylthio)-5-ethyl-1H-1,2,4-triazole

-

Setup: To a solution of thiophenol (1.1 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere. Stir for 20 minutes.

-

Causality: NaH is a strong, non-nucleophilic base used to deprotonate the thiophenol to generate the highly nucleophilic thiophenolate anion.

-

-

Addition: Add a solution of this compound (1.0 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water.

-

Isolation: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Chapter 5: Summary of Reactivity

The following table summarizes typical conditions for the nucleophilic substitution on this compound, providing a starting point for reaction optimization.

| Nucleophile Type | Example Nucleophile | Base / Catalyst | Solvent | Temp (°C) | Illustrative Yield |

| O-Nucleophile | Sodium Methoxide | - (Reagent is base) | Methanol | 65 | 75-90% |

| O-Nucleophile | Phenol | K₂CO₃ | DMF, Acetonitrile | 80-100 | 70-85% |

| N-Nucleophile | Benzylamine | K₂CO₃ / Et₃N | DMF, Dioxane | 100-120 | 80-95% |

| N-Nucleophile | Piperidine | K₂CO₃ | NMP | 120 | 85-95% |

| S-Nucleophile | Thiophenol | NaH / K₂CO₃ | THF, DMF | 25-60 | 90-99% |

Note: Yields are illustrative and highly dependent on the specific substrate and optimized reaction conditions.

Chapter 6: Conclusion

This compound is a robust and versatile chemical intermediate. The reactivity of its C-3 chloro group is dominated by the electron-deficient nature of the triazole ring, proceeding readily through a nucleophilic aromatic substitution (SNAAr) mechanism. While moderately influenced by steric hindrance from the adjacent ethyl group, the chloro substituent can be efficiently displaced by a wide range of oxygen, nitrogen, and sulfur nucleophiles under well-defined conditions. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to confidently employ this building block for the synthesis of diverse and complex molecules, accelerating discovery programs in medicinal chemistry and materials science.

References

-

Wikipedia. 1,2,4-Triazole. Retrieved from [Link]

-

Ito, S., et al. (2005). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Molecules, 10(9), 1166-1176. Retrieved from [Link]

-

Wyrzykowski, D., et al. (2016). The pKa values of 1,2,4-triazole and its alkyl derivatives. Journal of Solution Chemistry, 45(6), 931-943. Retrieved from [Link]

-

Gok, Y., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. ResearchGate. Retrieved from [Link]

-

Heß, S., et al. (2006). Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. Synthesis, 2006(03), 496-508. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 1-8. Retrieved from [Link]

-

ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (2010). Electrical properties of some 1,2,4-triazole derivatives. Retrieved from [Link]

-

Miller, R. L., et al. (1983). 3,5-disubstituted 1,2,3,4-triazoles, 1 new class of xanthine oxidase inhibitor. Biochemical Pharmacology, 32(10), 1625-1632. Retrieved from [Link]

-

Santos, M. B., et al. (2020). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. Retrieved from [Link]

-

Gallier, F., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. Retrieved from [Link]

-

Heß, S., et al. (2007). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Retrieved from [Link]

-

Glukhareva, T. V., et al. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 27(6), 1832. Retrieved from [Link]

-

ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole?. Retrieved from [Link]

-

Mészaros, Z., et al. (1996). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Heterocyclic Communications, 2(3). Retrieved from [Link]

-

ResearchGate. (1996). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. II. Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1423. Retrieved from [Link]

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997376. Retrieved from [Link]

-

Gomaa, M. S., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(23), 7205. Retrieved from [Link]

-

Al-Mulla, A. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 2816-2843. Retrieved from [Link]

-

Biswas, T. (2021). Nucleophilicity of triazole and MCQ. YouTube. Retrieved from [Link]

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Retrieved from [Link]

-

ResearchGate. (2014). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. Retrieved from [Link]

-

Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897387. Retrieved from [Link]

-

MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]

-

US EPA. (2012). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (2001). Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. Retrieved from [Link]

-

ACS Publications. (2023). Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

Sources

- 1. 1,2,4-Triazole CAS#: 288-88-0 [m.chemicalbook.com]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. ijsr.net [ijsr.net]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 9. Buy 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole [smolecule.com]

- 10. researchgate.net [researchgate.net]

3-chloro-5-ethyl-1H-1,2,4-triazole molecular weight and formula

An In-Depth Technical Guide to 3-chloro-5-ethyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its constituent parts—the 1,2,4-triazole core, a chloro substituent, and an ethyl group—are well-studied pharmacophores. This document elucidates the compound's fundamental molecular and physicochemical properties, proposes a robust synthetic pathway grounded in established chemical principles, outlines methods for its spectroscopic characterization, and discusses its potential applications as a versatile building block in the synthesis of novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique combination of properties. Its aromaticity, metabolic stability, and capacity for hydrogen bonding allow it to serve as a bioisostere for amide or ester groups, enhancing interactions with biological targets.[1] Derivatives of 1,2,4-triazole are integral to numerous commercialized drugs, exhibiting a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4]

Prominent examples include the antifungal agent Fluconazole and the antiviral drug Ribavirin, which underscore the therapeutic success of this heterocyclic core.[5] The versatility of the triazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The introduction of a chlorine atom, as in this compound, provides a key reactive handle for further chemical modification, making it a valuable intermediate for constructing diverse chemical libraries.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its molecular structure. The IUPAC name specifies a 1,2,4-triazole ring with a hydrogen on the first nitrogen (1H), a chlorine atom at position 3, and an ethyl group at position 5. Based on this structure, its molecular formula and weight have been calculated.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.56 g/mol |

| Canonical SMILES | CCC1=NC(Cl)=NN1 |

| Tautomeric Form | 1H-1,2,4-triazole is generally more stable than the 4H tautomer.[1] |

The presence of the triazole ring imparts polarity and hydrogen bonding capabilities, while the ethyl group adds lipophilicity, a balance that is often critical for drug efficacy and cell permeability. The chlorine atom not only influences the electronic properties of the ring but also serves as a key site for synthetic elaboration.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Potassium 3-Propanoyldithiocarbazate

-

Dissolve propanoic hydrazide (1.0 eq) in a solution of potassium hydroxide (1.1 eq) in absolute ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-